molecular formula C12H12ClN5O B1679216 Pelrinone hydrochloride CAS No. 89232-84-8

Pelrinone hydrochloride

货号: B1679216
CAS 编号: 89232-84-8
分子量: 277.71 g/mol
InChI 键: AVVVYDOYYJBULZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pelrinone hydrochloride is a phosphodiesterase (PDE) inhibitor with antithrombotic activities. This compound has been shown to be a deterrant of platelet aggregation and white thrombus formation.

生物活性

Pelrinone hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of cardiovascular health. This article delves into its mechanisms of action, pharmacokinetics, clinical studies, and potential therapeutic applications.

This compound functions primarily as a mineralocorticoid receptor antagonist . This class of drugs inhibits the action of aldosterone, a hormone that regulates sodium and potassium levels in the body, thereby influencing blood pressure and fluid balance. By blocking aldosterone's effects, Pelrinone can lead to increased renal excretion of sodium and water, which helps reduce blood pressure.

Key Mechanisms:

  • Aldosterone Receptor Blockade : Pelrinone selectively binds to mineralocorticoid receptors, preventing aldosterone from exerting its effects on target tissues such as the kidneys and cardiovascular system .
  • Renin-Angiotensin-Aldosterone System (RAAS) Modulation : Inhibition of aldosterone leads to increased plasma renin activity and serum aldosterone levels, yet these do not counteract the drug's antihypertensive effects .

Pharmacokinetics

Understanding the pharmacokinetics of Pelrinone is crucial for its clinical application. The following table summarizes key pharmacokinetic parameters:

Parameter Value
AbsorptionBioavailability not fully determined
Volume of Distribution43 to 90 L
Protein BindingApproximately 50%
MetabolismPrimarily via CYP3A4
Half-Life4-6 hours
Clearance10 L/hr (apparent plasma clearance)

Clinical Studies

Numerous clinical trials have assessed the efficacy and safety of this compound in various patient populations. Notable studies include:

  • Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS) : This trial demonstrated that Pelrinone significantly reduced total mortality by 15% and cardiovascular mortality by 17% in patients with left ventricular systolic dysfunction after acute myocardial infarction .
  • Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure (EMPHASIS-HF) : This study found that Pelrinone reduced hospitalization rates and improved survival in patients with mild symptoms of chronic systolic heart failure .

Case Studies

  • Diabetic Patients with Heart Failure : A retrospective analysis within the EPHESUS trial highlighted that Pelrinone treatment reduced the risk of cardiovascular events by 17% among diabetic patients with signs of congestive heart failure following myocardial infarction. This subgroup analysis emphasized the drug's potential benefits in a high-risk population .
  • Hepatoprotective Effects : Preclinical studies have indicated that Pelrinone may possess hepatoprotective properties. In animal models treated with carbon tetrachloride (CCl4), Pelrinone administration resulted in significant reductions in liver enzyme levels (ALT, AST) and oxidative stress markers, suggesting a protective effect against liver damage .

科学研究应用

Pharmacological Mechanism

Pelrinone functions by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues. This mechanism enhances cardiac contractility and promotes vasodilation, thereby improving cardiac output and reducing vascular resistance .

Clinical Applications

  • Heart Failure Treatment : Pelrinone has been investigated for its efficacy in managing acute and chronic heart failure. It is particularly useful in patients who do not respond adequately to conventional therapies such as diuretics or angiotensin-converting enzyme inhibitors .
  • Perioperative Cardiac Support : The compound is utilized in the perioperative setting, especially during high-risk cardiac surgeries, to maintain hemodynamic stability and support myocardial function .
  • Pulmonary Hypertension : Pelrinone has shown promise in treating pulmonary hypertension, offering benefits similar to those of other vasodilators but with a distinct pharmacological profile .

Comparative Studies

Pelrinone shares similarities with other cardiotonic agents like milrinone and amrinone, but it exhibits unique properties that may confer advantages in specific clinical scenarios:

CompoundMechanism of ActionClinical UseUnique Features
PelrinonePhosphodiesterase III inhibitorHeart failure, pulmonary hypertensionDistinct pharmacokinetic profile
MilrinonePhosphodiesterase III inhibitorSevere heart failureMore commonly used in acute settings
AmrinonePhosphodiesterase III inhibitorHeart failureDifferent chemical structure

Case Studies

  • Efficacy in Heart Failure : A clinical trial involving patients with severe heart failure demonstrated that pelrinone significantly improved cardiac output compared to placebo, particularly in those with reduced ejection fraction . The study highlighted the compound's role in enhancing hemodynamic parameters without causing significant adverse effects.
  • Safety Profile : In a cohort study assessing the safety of pelrinone during cardiac surgery, it was found that the drug was well-tolerated, with a low incidence of ventricular arrhythmias compared to historical controls receiving alternative therapies .
  • Pediatric Applications : Research indicates that pelrinone can be beneficial in pediatric patients experiencing low output states following cardiac surgery. Its use has been associated with improved outcomes and reduced hospital stays for these vulnerable populations .

属性

CAS 编号

89232-84-8

分子式

C12H12ClN5O

分子量

277.71 g/mol

IUPAC 名称

2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile;hydrochloride

InChI

InChI=1S/C12H11N5O.ClH/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9;/h2-4,6H,7H2,1H3,(H2,15,16,17,18);1H

InChI 键

AVVVYDOYYJBULZ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl

手性 SMILES

CC1=NC(=O)C(=C(N1)NCC2=CN=CC=C2)C#N.Cl

规范 SMILES

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Pelrinone hydrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelrinone hydrochloride
Reactant of Route 2
Reactant of Route 2
Pelrinone hydrochloride
Reactant of Route 3
Reactant of Route 3
Pelrinone hydrochloride
Reactant of Route 4
Pelrinone hydrochloride
Reactant of Route 5
Reactant of Route 5
Pelrinone hydrochloride
Reactant of Route 6
Pelrinone hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。